molecular formula C26H25N3O6 B12013704 4-(2-(((2-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate CAS No. 764656-83-9

4-(2-(((2-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate

Cat. No.: B12013704
CAS No.: 764656-83-9
M. Wt: 475.5 g/mol
InChI Key: HSOLKLIFEYXACO-RWPZCVJISA-N
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Description

4-(2-(((2-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is a useful research compound. Its molecular formula is C26H25N3O6 and its molecular weight is 475.5 g/mol. The purity is usually 95%.
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Preparation Methods

The synthesis of 4-(2-(((2-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate typically involves multiple steps. One common method includes the reaction of 2-methylbenzoyl chloride with an appropriate amine under basic conditions to form the corresponding amide. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl derivative. Finally, the phenyl 3,4-dimethoxybenzoate moiety is introduced through esterification .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-(((2-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, aiding in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The carbohydrazonoyl group is known to form strong interactions with biological macromolecules, potentially inhibiting their function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include:

  • 4-(2-(((4-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
  • 4-(2-(((3-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
  • 4-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate

These compounds share similar structural features but differ in the substituents on the benzoyl group. The unique combination of substituents in 4-(2-(((2-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate contributes to its distinct chemical and biological properties .

Properties

CAS No.

764656-83-9

Molecular Formula

C26H25N3O6

Molecular Weight

475.5 g/mol

IUPAC Name

[4-[(E)-[[2-[(2-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C26H25N3O6/c1-17-6-4-5-7-21(17)25(31)27-16-24(30)29-28-15-18-8-11-20(12-9-18)35-26(32)19-10-13-22(33-2)23(14-19)34-3/h4-15H,16H2,1-3H3,(H,27,31)(H,29,30)/b28-15+

InChI Key

HSOLKLIFEYXACO-RWPZCVJISA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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